3-Iodo-1,5-naphthyridin-2-amine 3-Iodo-1,5-naphthyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 2548984-85-4
VCID: VC5078393
InChI: InChI=1S/C8H6IN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12)
SMILES: C1=CC2=NC(=C(C=C2N=C1)I)N
Molecular Formula: C8H6IN3
Molecular Weight: 271.061

3-Iodo-1,5-naphthyridin-2-amine

CAS No.: 2548984-85-4

Cat. No.: VC5078393

Molecular Formula: C8H6IN3

Molecular Weight: 271.061

* For research use only. Not for human or veterinary use.

3-Iodo-1,5-naphthyridin-2-amine - 2548984-85-4

Specification

CAS No. 2548984-85-4
Molecular Formula C8H6IN3
Molecular Weight 271.061
IUPAC Name 3-iodo-1,5-naphthyridin-2-amine
Standard InChI InChI=1S/C8H6IN3/c9-5-4-7-6(12-8(5)10)2-1-3-11-7/h1-4H,(H2,10,12)
Standard InChI Key PVZINWZXOBFPSY-UHFFFAOYSA-N
SMILES C1=CC2=NC(=C(C=C2N=C1)I)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

3-Iodo-1,5-naphthyridin-2-amine belongs to the 1,5-naphthyridine family, a bicyclic system comprising two fused pyridine rings. The IUPAC name 3-iodo-1,5-naphthyridin-2-amine reflects the positions of the iodine and amine substituents. Its structure is defined by the SMILES notation C1=CC2=NC(=C(C=C2N=C1)I)N, which encodes the connectivity of atoms and functional groups . The InChIKey PVZINWZXOBFPSY-UHFFFAOYSA-N provides a unique identifier for computational and database referencing .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H6IN3\text{C}_8\text{H}_6\text{IN}_3PubChem
Molecular Weight271.06 g/molPubChem
XLogP31.5PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem

Spectroscopic and Computational Data

The compound’s planar structure facilitates conjugation, as evidenced by its UV-Vis absorption maxima in the 270–300 nm range, typical for aromatic naphthyridines . Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, reflecting polarity induced by the electron-withdrawing iodine and electron-donating amine groups . Its pKa\text{p}K_a values, estimated at 3.8 (amine) and 8.1 (pyridinic nitrogen), highlight pH-dependent solubility and reactivity .

Synthetic Methodologies

Cyclization Reactions

The Skraup reaction remains a cornerstone for synthesizing 1,5-naphthyridines. Starting from 3-aminopyridine derivatives, iodine-catalyzed cyclization with glycerol in a dioxane/water mixture yields 3-iodo-1,5-naphthyridin-2-amine in moderate yields (30–40%) . Recent modifications employ m-NO2_2PhSO3_3Na as an oxidant, improving reproducibility and boosting yields to 45–50% . For example, 3-bromo-1,5-naphthyridine intermediates can be iodinated via halogen exchange reactions to access the target compound .

Table 2: Comparison of Synthetic Routes

MethodCatalystYield (%)ConditionsReference
Skraup ReactionI2_230–40Dioxane/H2_2O, 110°C
Modified Skraupm-NO2_2PhSO3_3Na45–50Reflux, 12 h
Halogen ExchangeCuI60–65DMF, 120°C, 24 h

Cycloaddition and Cross-Coupling Approaches

Povarov [4+2] cycloadditions between imines and dienophiles offer an alternative route. For instance, reacting 3-aminopyridine-derived aldimines with styrenes in the presence of Lewis acids like BF3_3·OEt2_2 produces tetrahydro-1,5-naphthyridines, which are subsequently aromatized to yield the iodinated derivative . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable late-stage functionalization, introducing aryl or heteroaryl groups at the 3-position .

Reactivity and Functionalization

Electrophilic Substitution

The iodine atom’s ortho/para-directing effects facilitate regioselective electrophilic substitutions. Nitration at the 6-position using HNO3_3/H2_2SO4_4 proceeds smoothly, yielding 6-nitro-3-iodo-1,5-naphthyridin-2-amine, a precursor for amine-containing pharmaceuticals . Chlorination with POCl3_3 under mild conditions replaces the iodine, forming 3-chloro derivatives, though competing N-oxide formation requires careful control .

Transition Metal-Mediated Reactions

The iodine substituent participates in Ullmann and Buchwald-Hartwig couplings, enabling C–N and C–C bond formation. For example, coupling with aryl boronic acids in the presence of Pd(PPh3_3)4_4 generates biaryl structures, which are pivotal in kinase inhibitor development . Additionally, copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, enhancing solubility for biological applications .

Applications in Medicinal Chemistry and Materials Science

Pharmacological Agents

3-Iodo-1,5-naphthyridin-2-amine serves as a scaffold for c-Met kinase inhibitors, such as compound 78 (IC50_{50} = 12 nM), which disrupts cancer cell proliferation . Its derivatives also exhibit activity against Ebola virus (compound 77) and bromodomains (compound 72a), highlighting versatility in drug discovery .

Materials and Coordination Chemistry

The amine group chelates metal ions, forming luminescent iridium(III) complexes for OLEDs . In polymer science, Suzuki coupling of iodinated naphthyridines with diethylfluorene produces conjugated polymers (e.g., compound 76) with tunable bandgaps for organic electronics .

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